(3-Methylthiophen-2-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone
Overview
Description
(3-Methylthiophen-2-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that features a thiophene ring substituted with a methyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a methyl group at the 3-position. This intermediate is then subjected to a series of reactions to introduce the piperidine and pyridine rings.
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Step 1: Functionalization of Thiophene Ring
Reagents: Methyl iodide, base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., tetrahydrofuran)
Reaction: Thiophene is methylated at the 3-position.
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Step 2: Formation of Piperidine Intermediate
Reagents: Piperidine, formaldehyde
Conditions: Acidic or basic conditions
Reaction: Formation of a piperidine ring through Mannich reaction.
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Step 3: Coupling with Pyridine
Reagents: Pyridine-4-carboxaldehyde, reducing agent (e.g., sodium borohydride)
Conditions: Mild temperature, inert atmosphere
Reaction: Coupling of the piperidine intermediate with pyridine-4-carboxaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized thiophene derivatives.
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Reduction: : Reduction reactions can occur at the carbonyl group.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Low temperatures, inert atmosphere.
Products: Reduced alcohol derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols.
Conditions: Basic or acidic conditions.
Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylthiophen-2-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry and drug discovery.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Receptors: The compound may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes.
Pathways: The compound’s interaction with molecular targets can lead to changes in cellular pathways, resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxylic acid.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridine-3-carboxaldehyde.
Uniqueness
(3-Methylthiophen-2-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone is unique due to its combination of thiophene, piperidine, and pyridine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-6-10-21-17(13)16(20)15-3-2-9-19(12-15)11-14-4-7-18-8-5-14/h4-8,10,15H,2-3,9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCCRKSFCVCRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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